Boc-Asp-Ofm
CAS No.: 129046-87-3
VCID: VC21540629
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Asp(Ofm)-OH, also known as N-α-tert-butyloxycarbonyl-L-aspartic acid β-9-fluorenylmethyl ester, is a chemical compound used primarily in peptide synthesis. It is a protected form of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Ofm) ester. This protection is crucial for preventing unwanted reactions during peptide synthesis. 2.3. Chemical Stability and HandlingBoc-Asp(Ofm)-OH is considered an irritant and should be handled with appropriate protective equipment. It is stable under normal conditions but may degrade upon exposure to moisture or strong acids/bases. 3.1. Peptide SynthesisBoc-Asp(Ofm)-OH is used in solid-phase peptide synthesis (SPPS) as a building block. The Boc group protects the amino group, preventing unwanted coupling reactions, while the Ofm ester protects the side-chain carboxyl group of aspartic acid. These protecting groups can be selectively removed under specific conditions to allow for the formation of the desired peptide sequence. 3.2. Research FindingsResearch involving Boc-Asp(Ofm)-OH often focuses on its role in synthesizing complex peptides, including those with potential therapeutic applications. The compound's stability and ease of use make it a valuable tool in peptide chemistry. 4.1. Hazard Information
4.2. Storage ConditionsBoc-Asp(Ofm)-OH should be stored in a cool, dry place, away from incompatible substances. Suppliers and AvailabilityBoc-Asp(Ofm)-OH is available from various suppliers, including VWR and aapptec, with purity levels typically above 95% . |
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CAS No. | 129046-87-3 |
Product Name | Boc-Asp-Ofm |
Molecular Formula | C23H25NO6 |
Molecular Weight | 411.4 g/mol |
IUPAC Name | (3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 |
Standard InChIKey | RMRKPGGMJKNMSK-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms | Boc-Asp-Ofm;129046-87-3;(S)-4-((9H-Fluoren-9-yl)methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;(3s)-3-[(tert-butoxycarbonyl)amino]-4-(9h-fluoren-9-ylmethoxy)-4-oxobutanoicacid(non-preferredname);(3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-(9H-FLUOREN-9-YLMETHOXY)-4-OXOBUTANOICACID;BA-beta-Fme;AC1L4UHM;AC1Q5XO0;SCHEMBL8350965;KST-1A1574;ZINC2517111;6282AH;AR-1A4483;N-alpha-tert-Butyloxycarbonylasparticacidbeta-fluorenylmethylester;AKOS024260769;AJ-37025;AK154817;AM003456;AM014357;AN-32422;Nalpha-Boc-asp-beta-fluorenylmethylester;FT-0686526;3B3-062073;N-Boc-L-Asparticacid1-(9H-fluoren-9-ylmethyl)ester;1-(9H-Fluoren-9-ylmethyl)N-((1,1-dimethylethoxy)carbonyl)-L-aspartate |
PubChem Compound | 164264 |
Last Modified | Aug 15 2023 |
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